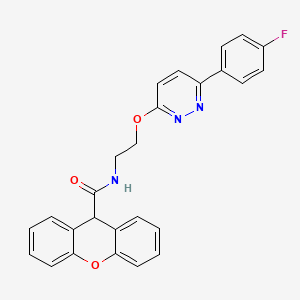

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide (hereafter referred to as Compound X) is a synthetic small molecule characterized by a xanthene carboxamide core linked via an ethyloxy chain to a pyridazine ring substituted with a 4-fluorophenyl group. While direct pharmacological data for Compound X is unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery .

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3/c27-18-11-9-17(10-12-18)21-13-14-24(30-29-21)32-16-15-28-26(31)25-19-5-1-3-7-22(19)33-23-8-4-2-6-20(23)25/h1-14,25H,15-16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULJPKNHAXSPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene coreThe pyridazinyl group is then introduced through a nucleophilic substitution reaction, using appropriate fluorinated pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are also essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential : Research indicates that N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide exhibits potential as a therapeutic agent in treating various diseases, including:

- Cancer : The compound has shown promise in inhibiting tumor growth through modulation of specific signaling pathways.

- Neurological Disorders : Its ability to cross the blood-brain barrier allows it to target neurological conditions effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Biological Research Applications

Biochemical Probes : The compound serves as an important tool in biological research for studying cellular processes. Its unique structure allows it to interact selectively with proteins and enzymes.

Mechanistic Studies : Researchers utilize this compound to investigate the roles of specific proteins in disease progression, utilizing techniques such as fluorescence microscopy to track interactions in live cells.

Industrial Applications

Material Science : The xanthene core's fluorescent properties make this compound useful in developing advanced materials for optoelectronic applications.

Catalysis : The compound's chemical reactivity allows it to be employed as a catalyst in various organic reactions, enhancing efficiency in synthetic processes.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyridazine Ring : Achieved through reactions involving hydrazine and dicarbonyl compounds.

- Introduction of the Fluorophenyl Group : Conducted via nucleophilic aromatic substitution.

- Ether Linkage Formation : Created by reacting the pyridazine derivative with alkylating agents.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Modifies functional groups | KMnO₄, CrO₃ |

| Reduction | Reduces specific functional groups | LiAlH₄, NaBH₄ |

| Substitution | Introduces new substituents on aromatic rings | Halogens (Cl₂, Br₂), NH₃ |

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or nucleic acids, enabling the visualization of biological processes. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound X shares a common xanthene carboxamide core with several analogs but differs in the substituents on the pyridazine ring and the linker chain. Key structural comparisons are summarized below:

Hypothetical formula based on structural similarity to CAS 921532-55-0.

*Predicted using analogs with similar substituents.

Key Observations:

Substituent Effects: The 4-fluorophenyl group in Compound X is smaller and more electronegative than the 4-ethoxyphenyl (electron-donating) and 4-chlorophenyl (larger, moderately electron-withdrawing) groups in analogs . This difference may influence solubility, metabolic stability, and target binding.

Linker Chain :

- Compound X and its ethyl-linked analogs (CAS 921853-26-1, 921532-55-0) share an ethyloxyethyl chain, while the propyl-linked analog has a longer chain, which may affect conformational flexibility and steric interactions.

Molecular Weight and Lipophilicity :

- Compound X’s molecular weight (~457.4) aligns with its 4-chlorophenyl analog (457.9) . The 4-ethoxyphenyl analog (467.5) is heavier due to the ethoxy group .

- Predicted XLogP3 values suggest that the 4-fluorophenyl substituent in Compound X balances lipophilicity between the more hydrophilic pyridin-4-yl analog and the more lipophilic 4-chlorophenyl analog.

Potential Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in Compound X may enhance binding to hydrophobic pockets in target proteins compared to 4-ethoxyphenyl, while offering better metabolic stability than 4-chlorophenyl due to reduced oxidative susceptibility .

- Chain Length : The ethyl linker in Compound X likely optimizes spatial orientation for target engagement compared to the longer propyl chain in , which may reduce potency due to increased entropy.

Limitations in Available Data

- No direct biological activity or physicochemical data (e.g., solubility, melting point) for Compound X is provided in the evidence. Comparisons rely on structural extrapolation.

- Limited information on analogs’ pharmacological profiles restricts deeper mechanistic insights.

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound that has shown promise in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a xanthene core linked to a pyridazine ring via an ether linkage, with a fluorophenyl substituent . Its molecular formula is , and it has a molecular weight of approximately 401.5 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets , including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various cellular pathways.

- Enzyme Inhibition : It has been observed to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), leading to changes in intracellular calcium levels and other signaling cascades .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects that correlate with its concentration. For instance, studies demonstrated its ability to induce apoptosis in breast cancer cells, which is critical for therapeutic efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties:

- Cytokine Production : It inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for treating autoimmune diseases .

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable efficacy against MCF-7 cells, suggesting its potential as an anticancer agent.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in swelling and inflammatory markers compared to control groups. This supports its role in modulating inflammatory responses.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide?

Methodological Answer:

The compound can be synthesized via multi-step organic reactions, including:

- Pyridazine core formation : Utilize Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to pyridazine .

- Ether linkage : React 6-(4-fluorophenyl)pyridazin-3-ol with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond .

- Xanthene-carboxamide coupling : Use carbodiimide-mediated coupling (EDC/HOBt) to conjugate the xanthene-9-carboxylic acid moiety to the ethylamine intermediate .

Critical Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography or preparative HPLC to avoid side products.

Basic: How can the purity and structural identity of this compound be validated?

Methodological Answer:

Employ orthogonal analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., xanthene aromatic protons at δ 6.8–7.5 ppm, pyridazine protons at δ 8.1–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass accuracy .

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) .

Note : Use certified reference standards for calibration where available .

Basic: What key physicochemical properties influence its solubility and bioavailability?

Methodological Answer:

Critical properties include:

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .

- Off-target effects : Perform kinome-wide selectivity profiling (e.g., Eurofins KinaseProfiler®) to rule out non-specific binding .

Example : If IC₅₀ values vary, replicate studies with freshly prepared stock solutions and validate target engagement via SPR or CETSA .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Metabolic soft-spot identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Structural optimization : Replace labile groups (e.g., methyleneoxy with cyclopropyl ether) to block CYP450-mediated oxidation .

- Prodrug approaches : Introduce ester or phosphate groups to enhance solubility and delay hepatic clearance .

Advanced: How to design experiments assessing its interaction with kinase targets?

Methodological Answer:

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR T790M/L858R mutants) with ADP-Glo™ detection .

- Cellular models : Employ Ba/F3 cells transfected with mutant EGFR to measure proliferation inhibition .

- Selectivity profiling : Test against a panel of 400+ kinases to identify off-target effects .

Data Interpretation : Normalize activity to wild-type EGFR to assess therapeutic index .

Advanced: What crystallographic methods confirm its 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data at 123 K .

- Structure refinement : Use SHELXL for disorder modeling (e.g., solvent molecules) and validate with R-factor <0.1 .

- Key metrics : Report mean C–C bond length (e.g., 0.010 Å) and data-to-parameter ratio (>10:1) .

Basic: What spectroscopic techniques characterize its fluorophenyl and xanthene moieties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.